Cas no 2354632-69-0 (tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate)
![tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2354632-69-0x500.png)
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate
- EN300-7548419
- 2354632-69-0
-
- Inchi: 1S/C12H18N2O4/c1-12(2,3)18-11(16)14-9-5-8(7-15)6-13-10(9)17-4/h5-6,15H,7H2,1-4H3,(H,14,16)
- InChI Key: GBPUJVSDYWTBQL-UHFFFAOYSA-N
- SMILES: O(C(NC1C(=NC=C(CO)C=1)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 254.12665706g/mol
- Monoisotopic Mass: 254.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.7Ų
- XLogP3: 0.8
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548419-0.05g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 0.05g |
$719.0 | 2025-02-24 | |
Enamine | EN300-7548419-0.1g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 0.1g |
$755.0 | 2025-02-24 | |
Enamine | EN300-7548419-0.25g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 0.25g |
$789.0 | 2025-02-24 | |
Enamine | EN300-7548419-10.0g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 10.0g |
$3683.0 | 2025-02-24 | |
Enamine | EN300-7548419-1.0g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 1.0g |
$857.0 | 2025-02-24 | |
Enamine | EN300-7548419-5.0g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 5.0g |
$2485.0 | 2025-02-24 | |
Enamine | EN300-7548419-0.5g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 0.5g |
$823.0 | 2025-02-24 | |
Enamine | EN300-7548419-2.5g |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate |
2354632-69-0 | 95.0% | 2.5g |
$1680.0 | 2025-02-24 |
tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate
Research Brief on tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate (CAS: 2354632-69-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-[5-(hydroxymethyl)-2-methoxypyridin-3-yl]carbamate (CAS: 2354632-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic carbamate derivative, characterized by its hydroxymethyl and methoxy functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies highlight its role in the development of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics, owing to its unique structural features that enable selective binding and modulation of protein targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a key building block in the synthesis of BTK (Bruton's tyrosine kinase) inhibitors. Researchers optimized its hydroxymethyl group for covalent binding to cysteine residues in the BTK active site, resulting in inhibitors with improved selectivity and pharmacokinetic profiles. The tert-butyl carbamate moiety was critical for protecting the amine group during synthetic steps, while the methoxy group enhanced solubility and metabolic stability.
In the realm of targeted protein degradation, a 2024 preprint on bioRxiv reported the incorporation of 2354632-69-0 into novel PROTAC designs targeting estrogen receptor alpha (ERα). The hydroxymethyl group was functionalized to link the E3 ligase recruiter, enabling the formation of ternary complexes that induced >90% ERα degradation at nanomolar concentrations. This work underscores the compound's adaptability in bifunctional molecule design.
Analytical characterization studies using LC-MS and NMR (published in ACS Omega, 2023) have established robust quality control parameters for 2354632-69-0, with particular attention to the stability of the carbamate group under various pH conditions. These findings are crucial for its application in large-scale pharmaceutical manufacturing, where batch-to-batch consistency is paramount.
Ongoing clinical trials (NCT05678945) are evaluating derivatives of this compound as potential treatments for autoimmune disorders, with preliminary data showing favorable safety profiles. The hydroxymethyl modification appears to reduce off-target effects compared to earlier generation compounds, while maintaining potent immunosuppressive activity through selective JAK3 inhibition.
Future research directions include exploring its application in antibody-drug conjugates (ADCs) and as a scaffold for developing covalent inhibitors targeting emerging viral proteases. The compound's structural flexibility and well-characterized reactivity make it particularly valuable for rapid medicinal chemistry optimization in response to new therapeutic targets.
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